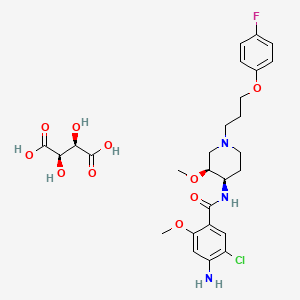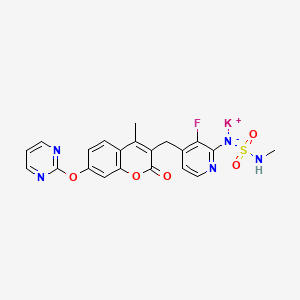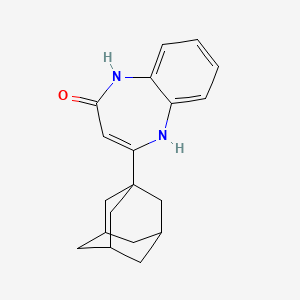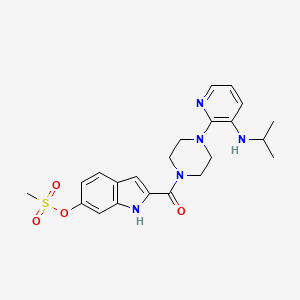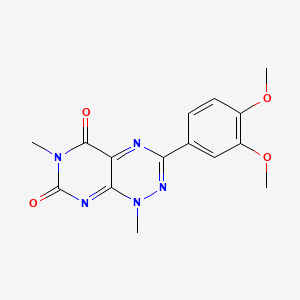
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(3,4-dimethoxyphenyl)-1,6-dimethyl-: is a complex organic compound that belongs to the class of pyrimido-triazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as dimethoxyphenyl and methyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, pyrimido-triazine derivatives are studied for their unique structural properties and reactivity. They may serve as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. They are often investigated for their potential as therapeutic agents.
Medicine
In medicine, pyrimido-triazine derivatives may be explored for their potential use in drug development. Their ability to interact with specific biological targets makes them candidates for the treatment of various diseases.
Industry
In industry, these compounds may find applications in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of pyrimido-triazine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact mechanism will depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other pyrimido-triazine derivatives with different substituents. Examples include:
- Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-phenyl-1,6-dimethyl-
- Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-methoxyphenyl)-1,6-dimethyl-
Uniqueness
The uniqueness of the compound lies in its specific substituents, such as the 3,4-dimethoxyphenyl and 1,6-dimethyl groups
Propiedades
Número CAS |
32502-16-2 |
|---|---|
Fórmula molecular |
C15H15N5O4 |
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C15H15N5O4/c1-19-14(21)11-13(17-15(19)22)20(2)18-12(16-11)8-5-6-9(23-3)10(7-8)24-4/h5-7H,1-4H3 |
Clave InChI |
MWQDYWIWJRWUBC-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=C(C=C3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
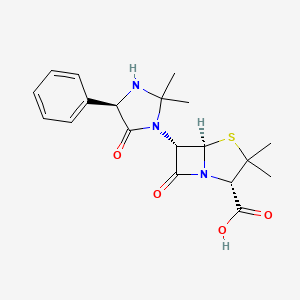
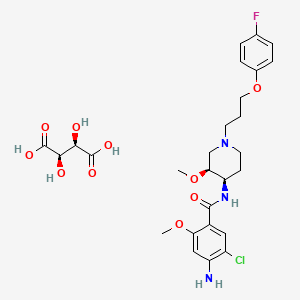
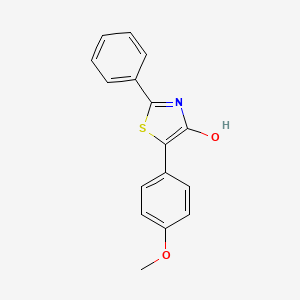

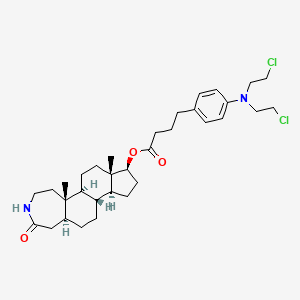
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
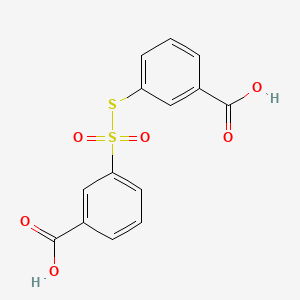
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
